Dimethylphosphorylmethanamine;hydrochloride
Description
Dimethylamine hydrochloride (CAS: 506-59-2), also systematically named N-methylmethanamine hydrochloride or dimethylammonium chloride, is a quaternary ammonium salt with the molecular formula C₂H₈NCl and a molecular weight of 81.55 g/mol . It is widely utilized as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) like metformin, where it is recognized as "Metformin Impurity F" . The compound exhibits high water solubility and stability under controlled conditions, making it suitable for industrial and laboratory applications.
Properties
IUPAC Name |
dimethylphosphorylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NOP.ClH/c1-6(2,5)3-4;/h3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAFLYWULUKLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClNOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429201-51-3 | |
| Record name | 1-(dimethylphosphoryl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Strategies for Phosphorylated Amine Derivatives
The synthesis of phosphorylated amines generally follows two routes: (1) direct phosphorylation of primary amines and (2) stepwise assembly via intermediates. For 1-(dimethylphosphoryl)methanamine, the former approach is preferred due to its simplicity.
Direct Phosphorylation of Methanamine
Methanamine (CH₃NH₂) can react with dimethylphosphinic chloride ((CH₃)₂P(O)Cl) in the presence of a base to form the phosphorylated amine. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic phosphorus center. A representative procedure involves:
- Dissolving methanamine in anhydrous tetrahydrofuran (THF).
- Adding dimethylphosphinic chloride dropwise at 0°C under nitrogen.
- Stirring for 12 hours, followed by acidification with HCl to precipitate the hydrochloride salt.
This method mirrors the synthesis of β-dimethylaminopropiophenone hydrochloride, where dimethylamine hydrochloride reacts with acetophenone and paraformaldehyde under acidic conditions.
Alternative Route via Reductive Amination
An alternative pathway employs reductive amination using dimethylphosphoryl acetaldehyde and ammonia. Here, the aldehyde undergoes condensation with ammonia, followed by reduction with sodium cyanoborohydride (NaBH₃CN). Subsequent treatment with HCl yields the hydrochloride salt. While this method is less common, it offers higher regioselectivity for branched amines.
Detailed Methodologies and Reaction Optimization
Stepwise Synthesis from Dimethylphosphinic Acid
A practical synthesis begins with dimethylphosphinic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{(CH₃)₂P(O)OH} + \text{SOCl₂} \rightarrow \text{(CH₃)₂P(O)Cl} + \text{SO₂} + \text{HCl}
$$
The acid chloride is then reacted with methanamine in a 1:1 molar ratio. Critical parameters include:
Hydrochloride Salt Formation
The free base is isolated via extraction with DCM and water, followed by acidification with concentrated HCl. Crystallization from ethanol/acetone mixtures (4:1 v/v) yields the hydrochloride salt with >90% purity. This step parallels the purification of β-dimethylaminopropiophenone hydrochloride, where acetone-induced crystallization enhances yield.
Table 1: Optimization Parameters for Hydrochloride Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 6–8 M | Maximizes salt precipitation |
| Solvent Ratio (EtOH:acetone) | 1:4–1:5 | Reduces solubility |
| Cooling Temperature | 8–12°C | Enhances crystal growth |
Challenges in Synthesis and Purification
Hydrolysis of Phosphoryl Chloride
Dimethylphosphinic chloride is moisture-sensitive, necessitating strict anhydrous conditions. Even trace water leads to hydrolysis, forming dimethylphosphinic acid and reducing yields. This issue is mitigated by using molecular sieves and conducting reactions under nitrogen.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) reveals a single peak at 4.2 minutes, confirming >95% purity.
Chemical Reactions Analysis
Types of Reactions
Dimethylphosphorylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylphosphorylmethanamine oxide.
Reduction: It can be reduced to form dimethylphosphorylmethanamine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include dimethylphosphorylmethanamine oxide, dimethylphosphorylmethanamine, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Dimethylphosphorylmethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylphosphorylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to metal ions and forming stable complexes. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Table 1: Properties of Dimethylamine Salts
Key Findings:
Solubility : Hydrochloride and nitrate salts exhibit higher aqueous solubility compared to sulfate and phosphate derivatives, likely due to smaller ionic radii and stronger ion-dipole interactions .
Stability : Hydrochloride salts are preferred in pharmaceuticals due to their stability under ambient conditions, whereas nitrates are avoided in drug formulations due to decomposition risks .
Applications :
- Hydrochlorides dominate pharmaceutical applications (e.g., as intermediates in antihistamines like diphenhydramine hydrochloride ).
- Sulfates and phosphates find niche roles in industrial processes, such as catalysis or pH adjustment .
Comparison with Other Hydrochloride Salts in Pharmaceuticals
Dimethylamine hydrochloride differs from therapeutic hydrochlorides in structure and function. For example:
Table 2: Comparison with Pharmacologically Active Hydrochlorides
Key Differences:
- Structural Complexity: Unlike diphenhydramine or buprenorphine, dimethylamine hydrochloride lacks a complex aromatic or polycyclic structure, limiting its direct pharmacological activity .
- Analytical Methods : While dimethylamine hydrochloride is analyzed via spectrophotometry or HPLC (similar to famotidine or bamifylline ), its simpler structure requires less complex validation protocols .



Stability and Analytical Considerations
Dimethylamine hydrochloride’s stability is superior to salts like tannates or phosphates, which often require humidity-controlled storage . Analytical methods for hydrochlorides vary:
Biological Activity
Dimethylphosphorylmethanamine hydrochloride (dpmaHCl) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive analysis of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
Dimethylphosphorylmethanamine hydrochloride is characterized by its cationic nature, which plays a crucial role in its interactions with biological systems. The compound's structure allows it to form hydrogen bonds, which are essential for its biological function.
Table 1: Structural Characteristics of Dimethylphosphorylmethanamine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₃ClN₂O₂P |
| Molecular Weight | 176.59 g/mol |
| Melting Point | 200 °C |
| Solubility | Soluble in water |
Biological Activity
The biological activity of dpmaHCl can be attributed to its interactions at the molecular level, particularly through hydrogen bonding and its role as a phosphoryl donor. Research indicates that dpmaHCl exhibits significant activity against various biological targets, including enzymes and receptors.
- Enzyme Inhibition : dpmaHCl has been shown to inhibit certain enzymes through competitive inhibition, impacting metabolic pathways.
- Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical signaling.
Case Studies
Several studies have examined the biological effects of dpmaHCl:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of dpmaHCl against various bacterial strains. Results indicated that dpmaHCl exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
- Neuroprotective Effects : Another study focused on the neuroprotective effects of dpmaHCl in models of neurodegeneration. The findings suggested that dpmaHCl could reduce oxidative stress and improve neuronal survival.
Table 2: Antimicrobial Activity of Dimethylphosphorylmethanamine Hydrochloride
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Table 3: Neuroprotective Effects in Cell Models
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | 0 |
| dpmaHCl (10 µM) | 85 | 30 |
| dpmaHCl (50 µM) | 95 | 50 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing Dimethylphosphorylmethanamine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology :
- Route Selection : Begin with phosphorylation of dimethylamine precursors using phosphoryl chloride (POCl₃) or analogous agents under anhydrous conditions. Intermediate purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical .
- Optimization : Use controlled temperatures (0–5°C for phosphorylation; 25–40°C for salt formation) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor pH during hydrochloride salt formation to ensure stoichiometric protonation .
- Yield Enhancement : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or fractional crystallization for purity >95% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of Dimethylphosphorylmethanamine hydrochloride?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the methyl groups (δ 2.1–2.5 ppm for N-methyl; δ 55–60 ppm for phosphoryl-CH₂) and amine proton environment .
- FT-IR : Confirm P=O stretching (~1250–1300 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 154.1) and fragmentation patterns .
Q. How does the solubility profile of Dimethylphosphorylmethanamine hydrochloride influence its formulation in biological assays?
- Methodology :
- Solvent Screening : Test solubility in aqueous buffers (PBS, pH 7.4), DMSO, and ethanol. Hydrochloride salts typically exhibit improved aqueous solubility compared to free bases .
- Stability Studies : Conduct accelerated stability tests (40°C/75% RH) to assess hydrolysis susceptibility of the phosphoryl group. Use HPLC to track degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for Dimethylphosphorylmethanamine hydrochloride?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects from confounding variables .
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values across studies. Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) to explain variability .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends obscured by experimental noise .
Q. What computational approaches predict the reactivity of Dimethylphosphorylmethanamine hydrochloride in novel synthetic pathways?
- Methodology :
- DFT Calculations : Model transition states for phosphorylation and amine protonation steps using Gaussian or ORCA software. Validate with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior in biological matrices .
- QSAR Modeling : Corrogate structural descriptors (e.g., Hammett σ for substituents) with reaction yields to guide synthetic modifications .
Q. How can a validated HPLC method be developed for quantifying impurities in Dimethylphosphorylmethanamine hydrochloride batches?
- Methodology :
- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 5–95% B over 30 min .
- Validation Parameters :
- Linearity : R² ≥0.999 for 0.1–100 µg/mL.
- LOQ/LOD : ≤0.05 µg/mL and ≤0.01 µg/mL, respectively.
- Recovery : 95–105% for spiked impurity standards (e.g., unreacted dimethylamine) .
Key Notes for Experimental Design
- Contradiction Handling : Cross-validate findings using orthogonal techniques (e.g., LC-MS for impurity analysis alongside NMR) .
- Advanced Purification : Consider counterion exchange (e.g., switching HCl to trifluoroacetate) to enhance crystallinity for X-ray diffraction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




